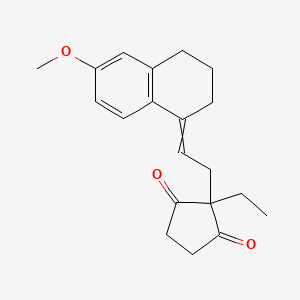

2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione

Description

Properties

IUPAC Name |

2-ethyl-2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13H,3-6,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXFYKCGCDGYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020310 | |

| Record name | 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850-92-0 | |

| Record name | 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10)-9-tetraene-14,17-dion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(3,4-dihydro-6-methoxy-1(2H)-naphthylidene)ethyl]-2-ethylcyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis primarily relies on a condensation reaction between:

- A substituted cyclopentane-1,3-dione (such as 2-ethylcyclopentane-1,3-dione)

- A methoxy-substituted vinyl or hydroxy-tetralin/naphthalenylidene derivative (e.g., 6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol)

This reaction forms the naphthylidene-ethyl substituent on the cyclopentane ring, yielding the target compound.

Detailed Preparation Method

Reaction Components and Conditions

| Component | Role | Details |

|---|---|---|

| 2-Ethylcyclopentane-1,3-dione | Cyclopentane dione substrate | 1.5 equivalents relative to vinyl carbinol |

| 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol | Vinyl carbinol intermediate | 1 equivalent |

| Solvent mixture | Reaction medium | Xylene and tert-butanol (2:1 ratio), concentration approx. 0.6 M |

| Base catalyst | Condensation catalyst | 40% solution of benzyltrimethylammonium hydroxide (Triton B) in methanol, 0.2 equivalents |

| Atmosphere | Reaction environment | Inert (e.g., nitrogen) |

| Temperature | Reaction temperature | Reflux (approx. 120-140 °C depending on solvent) |

| Reaction time | Duration | 12 hours |

Procedure Summary

- Dissolve the vinyl carbinol intermediate in the xylene/tert-butanol mixture.

- Add 2-ethylcyclopentane-1,3-dione and stir at room temperature for 15 minutes.

- Add the benzyltrimethylammonium hydroxide catalyst.

- Heat the mixture under reflux with an inert atmosphere for 12 hours.

- Cool the reaction mixture to 0 °C.

- Add diethyl ether to precipitate the product.

- Stir at 0 °C for 30 minutes.

- Filter and wash the precipitate with diethyl ether.

- Wash combined filtrates with 5% potassium hydroxide solution multiple times and then with water.

- Dry over magnesium sulfate and concentrate under reduced pressure.

- Purify the residue by flash chromatography using alumina (activity I) with hexane/ethyl acetate as eluent.

Yield and Physical Properties

- Yield: Approximately 73% of the target compound as a yellow oil.

- Melting point: 58-60 °C.

- Molecular formula: C20H24O3.

- Molecular weight: 312.4 g/mol.

Alternative Reaction Conditions and Notes

- The reaction can be conducted in other inert organic solvents such as toluene or pure xylene.

- The base catalyst benzyltrimethylammonium hydroxide is critical for efficient condensation.

- The reaction requires an inert atmosphere to prevent oxidation or side reactions.

- Post-reaction purification involves extraction with immiscible organic solvents (e.g., ether, ethyl acetate) and washing with alkaline aqueous solutions (e.g., sodium hydroxide, potassium hydroxide).

- Final product isolation is achieved by acidification of aqueous extracts to pH ~5, causing precipitation of the product, which can be further purified by recrystallization from methylene chloride.

Research Findings and Literature Support

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Ethylcyclopentane-1,3-dione + 6-methoxy-1-vinyl-tetrahydronaphthalen-1-ol | Starting materials | 1.5 equiv dione, 1 equiv vinyl carbinol |

| 2 | Xylene/tBuOH (2:1), 0.6 M | Solvent system | Provides suitable reflux temperature and solubility |

| 3 | Benzyltrimethylammonium hydroxide (40% in MeOH), 0.2 equiv | Base catalyst | Promotes condensation |

| 4 | Reflux under inert atmosphere, 12 h | Reaction conditions | Ensures completion and prevents oxidation |

| 5 | Cooling to 0 °C, addition of Et2O | Product precipitation | Facilitates isolation |

| 6 | Washing with alkaline aqueous solution (KOH 5%) | Purification | Removes impurities |

| 7 | Drying over MgSO4, concentration | Preparation for chromatography | Removes water |

| 8 | Flash chromatography on alumina | Final purification | Hexane/ethyl acetate eluent |

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

Oxidation: : Converts the methoxy group to a hydroxyl group under specific conditions.

Reduction: : Reduces the double bonds in the naphthylidene moiety using hydrogenation techniques.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at the naphthylidene and cyclopentane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: : Such as potassium permanganate for oxidation reactions.

Reducing agents: : Including hydrogen gas and palladium on carbon for reductions.

Nucleophiles/Electrophiles: : Such as alkyl halides and Grignard reagents for substitution reactions.

Major Products

Major products from these reactions include hydroxylated derivatives, fully reduced analogs, and various substituted compounds based on the original naphthylidene and cyclopentane frameworks.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The naphthalene moiety is known for its ability to intercalate with DNA, which could lead to the inhibition of cancer cell proliferation.

- Hormonal Activity : The compound has been noted as an impurity in levonorgestrel synthesis, a synthetic progestin used in contraceptives. Understanding its behavior and effects can provide insights into hormonal therapies and their side effects.

Material Science

Due to its unique molecular structure, this compound can be utilized in the development of advanced materials.

- Polymer Chemistry : The dione functional groups allow for potential polymerization reactions, leading to materials with specific mechanical and thermal properties. This application is particularly relevant in the creation of coatings and adhesives.

Biochemical Probes

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

- Fluorescent Probes : Modifications of this compound can be engineered to serve as fluorescent markers in cellular imaging studies, aiding in the visualization of cellular processes.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from the naphthylidene framework. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models, particularly against breast cancer cells.

Case Study 2: Hormonal Activity Assessment

Research conducted by pharmacologists at a reputed university examined the hormonal activity of levonorgestrel impurities, including this compound. The findings suggested that certain structural modifications could enhance or reduce hormonal activity, providing essential data for safer contraceptive formulations.

Mechanism of Action

The compound's mechanism of action in biological systems involves interacting with specific molecular targets. It may bind to enzyme active sites, alter signal transduction pathways, or modulate receptor activity. The precise pathways are still under investigation, but initial findings highlight its potential in modulating inflammatory responses and cellular oxidative stress.

Comparison with Similar Compounds

Core Structure: Cyclopentane-1,3-dione Derivatives

Key Observations :

Substituent Variations: Aromatic vs. Heterocyclic Groups

Key Observations :

- Naphthylidene vs. Thienyl : The naphthylidene group in the target compound provides extended π-conjugation compared to the thienyl group in 2-[2-(2-thienyl)ethyl]benzoic acid. This difference may impact UV-Vis absorption profiles and binding affinity in materials science or pharmaceutical contexts .

Biological Activity

The compound 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione , with CAS number 850-92-0, is a complex organic molecule exhibiting potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 312.403 g/mol

- LogP : 4.133 (indicating hydrophobicity)

Antimicrobial Activity

Research indicates that derivatives of the compound demonstrate significant antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | [BenchChem] |

| Escherichia coli | 64 µg/mL | [BenchChem] |

| Candida albicans | 16 µg/mL | [BenchChem] |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells from various origins, including breast and colon cancers. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cells

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The IC value was determined to be approximately 25 µM, indicating potent activity against this cell line.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Synthesis and Derivatives

The synthesis of this compound involves several steps starting from readily available precursors such as 6-methoxy-1-tetralone. Various methods have been developed to optimize yield and purity, including:

- Alkylation Reactions : Using ethyl halides under basic conditions.

- Cyclization Techniques : To form the cyclopentane ring structure.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Ethyl halide, Base |

| Step 2 | Cyclization | Acid catalyst |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethylcyclopentane-1,3-dione, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted naphthylidenes and cyclopentane-dione derivatives. For example, analogous compounds (e.g., 2-(3-methyl-6-methoxy-1,2,3,4-tetrahydronaphthylideneethyl)-2-ethylcyclopentane-1,3-dione) were synthesized via Knoevenagel condensation, yielding 48–55% with purity confirmed by elemental analysis (C: 77.60% vs. theoretical 77.27%; H: 8.00% vs. 8.03%) and melting point consistency (81°C) . Validation requires HPLC, NMR (to confirm stereochemistry), and mass spectrometry to rule out side products.

Q. How does the substituent pattern (e.g., methoxy group at position 6, ethyl group on cyclopentane) influence the compound’s stability and reactivity?

- Methodological Answer : The methoxy group enhances electron density in the naphthylidene moiety, increasing susceptibility to electrophilic substitution. The ethyl group on the cyclopentane ring introduces steric hindrance, reducing rotational freedom and stabilizing the diketone conformation. Stability studies under thermal stress (TGA/DSC) and pH-dependent degradation assays (e.g., in acidic/basic buffers) can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the naphthylidene and cyclopentane regions. For example, methoxy groups resonate at δ 3.75–3.81 ppm in DMSO-d6 .

- IR Spectroscopy : Confirms diketone C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding π-π stacking interactions in the solid state .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s interactions with biological targets or catalytic surfaces?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. For example, the diketone moiety may act as a Lewis acid in coordination chemistry .

- Molecular Dynamics (MD) : Simulates binding affinities to enzymes (e.g., cyclooxygenase) by modeling hydrophobic interactions between the ethyl group and protein pockets .

- QSPR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with experimental bioactivity data .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Assays : Quantify IC50/EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish selective toxicity .

- Metabolomic Profiling : Identifies off-target effects by tracking ATP depletion or ROS generation in treated cells .

- Structural Analog Comparison : Test derivatives (e.g., methyl vs. ethyl substitution) to isolate substituent-specific bioactivity trends .

Q. How can the compound’s environmental fate (e.g., photodegradation, hydrolysis) be systematically studied for ecological risk assessment?

- Methodological Answer :

- Photolysis Experiments : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, monitoring degradation via LC-MS. Methoxy groups may stabilize radical intermediates, slowing breakdown .

- Hydrolysis Kinetics : Measure half-life (t1/2) in buffers (pH 2–12) at 25–50°C. The cyclopentane-dione core is prone to ring-opening under alkaline conditions .

- QSAR Modeling : Predict bioaccumulation potential using logP values and molecular volume .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the design of experiments involving this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Links substituent effects (e.g., methoxy position) to observed properties (e.g., solubility, binding affinity) .

- Retrosynthetic Analysis : Breaks down the compound into synthons (e.g., 3,4-dihydro-6-methoxynaphthalenone and ethylcyclopentane-dione) to optimize synthetic routes .

- Systems Chemistry : Explores emergent properties in multi-component reactions (e.g., catalytic cycles involving the diketone moiety) .

Q. How can contradictions between computational predictions and experimental data be reconciled?

- Methodological Answer :

- Error Analysis : Compare DFT-calculated bond lengths/angles with X-ray data to refine basis sets (e.g., B3LYP/6-31G*) .

- Solvent Effect Modeling : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to improve agreement with experimental reaction yields .

- Bayesian Optimization : Iteratively adjust synthetic conditions (e.g., temperature, catalyst loading) using machine learning algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.